molecular formula C15H13ClN2 B2655086 2-(4-chlorophenyl)-1-ethyl-1H-1,3-benzodiazole CAS No. 714261-05-9

2-(4-chlorophenyl)-1-ethyl-1H-1,3-benzodiazole

Cat. No.: B2655086
CAS No.: 714261-05-9
M. Wt: 256.73
InChI Key: XLPPPMZDURPXKB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-ethyl-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole (more commonly known as benzimidazole) class. This specific structure features a 1-ethyl substitution on the benzimidazole nitrogen and a 4-chlorophenyl group at the 2-position. Benzimidazole derivatives are a subject of significant research interest due to their wide range of potential biological activities. The core benzimidazole scaffold is known to be a key pharmacophore in various therapeutic agents . Researchers are actively exploring substituted benzimidazoles for their potential applications in medicinal chemistry and drug discovery . The structural motif of a chlorophenyl-substituted benzimidazole is shared with several other compounds investigated for their biological properties, highlighting the research value of this chemical family . As a building block, this compound can be utilized in the synthesis of more complex molecules or for structure-activity relationship (SAR) studies aimed at developing new pharmacological tools. The compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for personal application. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c1-2-18-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPPPMZDURPXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-ethyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with ethyl orthoformate in the presence of an acid catalyst to form the intermediate ethyl 4-chlorophenylformate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired benzodiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-ethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding benzodiazole oxides.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-(4-chlorophenyl)-1-ethyl-1H-1,3-benzodiazole exhibits significant antimicrobial activity against various microbial strains. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, with notable inhibitory effects observed in pathogens such as Staphylococcus aureus and Escherichia coli. The compound’s mechanism of action likely involves interaction with bacterial enzymes or cell membranes, disrupting vital cellular processes .

Microbial StrainInhibition (%)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus85%20 μg/mL
Escherichia coli75%24 μg/mL
Candida albicans70%32 μg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a therapeutic agent in oncology .

Cancer Cell LineIC50 (μM)
MCF-715.36
HeLa12.45
A549 (lung cancer)10.78

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives tested, highlighting its potential as a lead compound for developing new antimicrobial agents .

Evaluation of Anticancer Properties

In another significant study, researchers examined the anticancer properties of this compound on multiple cancer cell lines. The findings demonstrated that treatment with this compound led to increased apoptosis rates in cancer cells, confirming its role as a potential chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole
  • Molecular Formula : C₁₅H₁₂BrN₂.
  • Structural Differences : Bromine replaces chlorine at the para position.
  • Crystal structure analysis reveals a dihedral angle of 44.5° between the benzimidazole core and the bromophenyl group, compared to an estimated ~40–42° for the chloro analog. This slight difference may alter molecular packing and solubility .
2-(4-Chlorophenyl)-5-methyl-1H-1,3-benzodiazole
  • Molecular Formula : C₁₄H₁₀ClN₂.
  • Structural Differences : Methyl substitution at position 5 instead of ethyl at position 1.
  • Impact :
    • Methyl groups reduce steric hindrance compared to ethyl, improving planarity and π-π interactions.
    • In anthelmintic assays, methyl-substituted analogs showed moderate activity, while ethyl derivatives (e.g., compound 3q in ) demonstrated superior efficacy due to enhanced lipophilicity .

Alkyl-Substituted Derivatives

1-[(4-Chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole
  • Molecular Formula : C₁₅H₁₂ClN₂.
  • Structural Differences : A benzyl group replaces the ethyl substituent.
  • This derivative showed moderate cytotoxicity in preliminary assays, suggesting substituent-dependent safety profiles .
1-[2-(4-Chlorophenoxy)ethyl]-1H-1,3-benzodiazole
  • Molecular Formula : C₁₅H₁₂ClN₂O.
  • Structural Differences: A phenoxyethyl chain replaces the ethyl group.
  • Impact :
    • The oxygen atom enhances hydrogen-bonding capacity, improving solubility in polar solvents .

Functionalized Derivatives

1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-1,3-benzodiazole
  • Molecular Formula : C₁₄H₁₀ClN₂O₂S.
  • Structural Differences : A sulfonyl group replaces the ethyl substituent.
  • This derivative showed promising docking scores with S. aureus TMK protein (binding score -9.2 kcal/mol), comparable to nitro-substituted analogs .
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
  • Molecular Formula : C₁₄H₉ClN₂OS.
  • Structural Differences : Benzothiazole core replaces benzimidazole; methoxy group added.
  • Impact :
    • The thiazole ring enhances rigidity, while the methoxy group improves solubility.
    • Demonstrated antimicrobial activity against Gram-positive bacteria, highlighting the importance of heterocycle choice .

Physicochemical Properties

Compound logP Solubility (mg/mL) Melting Point (°C) Reference
2-(4-ClPh)-1-ethyl-benzodiazole 3.8 0.12 (H₂O) 145–147
2-(4-BrPh)-1-ethyl-benzodiazole 4.1 0.09 (H₂O) 152–154
2-(4-ClPh)-5-methyl-benzodiazole 3.2 0.21 (H₂O) 138–140

Biological Activity

2-(4-chlorophenyl)-1-ethyl-1H-1,3-benzodiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains. The mechanism of action involves inhibiting bacterial growth by targeting specific enzymes or receptors critical for bacterial survival.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa32 μg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases.

Case Study: In vitro Evaluation
In a study assessing the compound's effects on cancer cell lines (e.g., HCC827 and NCI-H358), it exhibited IC50 values of 6.26 ± 0.33 μM and 6.48 ± 0.11 μM, respectively, indicating potent activity against these cell lines compared to standard chemotherapeutics .

Table 2: Anticancer Activity of this compound

Cell LineIC50 Value (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11
MCF7Not tested

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in critical metabolic pathways or interfere with DNA replication processes in cancer cells.

Potential Mechanisms Include:

  • Enzyme Inhibition: Binding to active sites on enzymes, thereby blocking substrate access.
  • DNA Interaction: Binding to DNA and disrupting replication and transcription processes.
  • Apoptotic Pathways: Inducing programmed cell death through mitochondrial pathways.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-chlorophenyl)-1-ethyl-1H-1,3-benzodiazole, and how can reaction efficiency be optimized?

A common approach involves condensation reactions under reflux conditions. For example, substituted benzodiazoles can be synthesized by refluxing a benzaldehyde derivative with a triazole precursor in ethanol with catalytic glacial acetic acid. Reaction efficiency is influenced by solvent polarity, temperature control, and stoichiometric ratios. Monitoring via TLC or HPLC ensures completion, while purification employs recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and electronic environments. FT-IR identifies functional groups like C-Cl and benzodiazole ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using SHELX or WinGX/ORTEP provides unambiguous structural confirmation .

Q. How can computational tools assist in preliminary structural analysis of this compound?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) optimize molecular geometry and predict vibrational frequencies. Software like Multiwfn analyzes electron localization function (ELF) and electrostatic potential (ESP) to map reactive sites. These methods correlate with experimental spectral data to validate structural hypotheses .

Advanced Research Questions

Q. What strategies address challenges in isolating stereoisomers or minimizing byproducts during synthesis?

Isomer separation can utilize selective crystallization with solvents of varying polarity (e.g., ethanol/water mixtures). For diastereomers, chiral chromatography (HPLC with polysaccharide columns) is effective. Lewis acids (e.g., AlCl₃) may catalyze isomerization to favor thermodynamically stable forms, as demonstrated in related benzodiazole systems .

Q. How can molecular docking and QSAR models predict the biological activity of this compound?

Docking software (AutoDock Vina, Schrödinger Suite) models interactions with target proteins (e.g., enzymes or receptors). Quantitative Structure-Activity Relationship (QSAR) studies use descriptors like logP, polar surface area, and HOMO-LUMO gaps (calculated via Multiwfn) to correlate structural features with activity. Validation involves comparing predicted IC₅₀ values with in vitro assays .

Q. What advanced assays evaluate neuroprotective or antiparasitic effects of this compound?

For neuroprotection, PC12 cell models exposed to neurotoxins (e.g., 6-OHDA) assess viability via MTT assays, ROS quantification, and apoptosis markers (Annexin V/PI staining). Anthelmintic activity is tested using Pheretima posthuma models, measuring paralysis and death times relative to controls like albendazole. Mechanistic insights require Western blotting (e.g., Bax/Bcl-2 ratios) or ELISA for cytokine profiling .

Q. How do crystallographic software packages resolve disorder or twinning in the crystal structure?

SHELXL refines disordered atoms using PART instructions and restraints on bond distances/angles. For twinned data, the TWIN command in SHELXL decomposes overlapping reflections. WinGX integrates visualization tools (ORTEP) to validate refinement outcomes, ensuring R-factors < 0.05 for high-quality publications .

Methodological Notes

  • Spectral Interpretation: Combine experimental data (e.g., NMR coupling constants) with computed chemical shifts (via ACD/Labs or ChemDraw) to resolve ambiguities .
  • Biological Replicability: Include positive controls (e.g., albendazole for anthelmintic studies) and statistical validation (ANOVA, p < 0.05) to ensure robustness .
  • Computational Validation: Cross-check docking poses with molecular dynamics simulations (GROMACS) to assess binding stability .

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